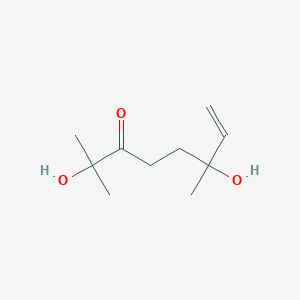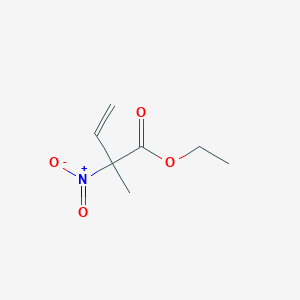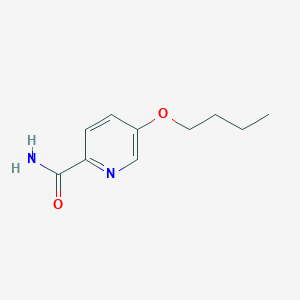![molecular formula C15H24O3S B14375631 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene CAS No. 90183-72-5](/img/structure/B14375631.png)
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with propoxy and propane-2-sulfinyl groups
Preparation Methods
The synthesis of 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-propoxybenzene with 3-chloropropane-2-sulfinyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction conditions to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects .
Comparison with Similar Compounds
Similar compounds to 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene include:
4-{3-[®-propane-2-sulfinyl]propoxy}aniline: This compound has a similar structure but includes an aniline group instead of a propoxy group.
1-Propoxy-2-propanol: This compound shares the propoxy group but has a different overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90183-72-5 |
|---|---|
Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(3-propan-2-ylsulfinylpropoxy)-4-propoxybenzene |
InChI |
InChI=1S/C15H24O3S/c1-4-10-17-14-6-8-15(9-7-14)18-11-5-12-19(16)13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
InChI Key |
QXCPIBVOSPHLLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCS(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


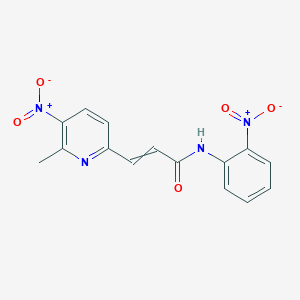
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
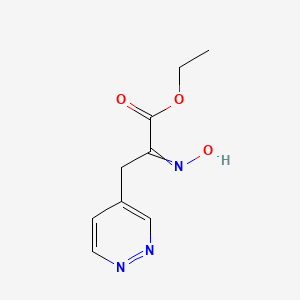
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

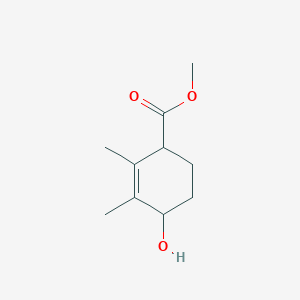
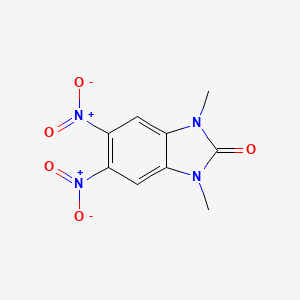
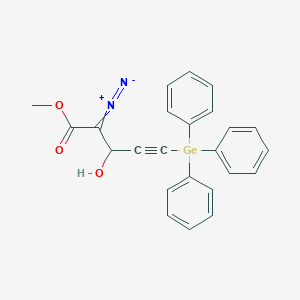
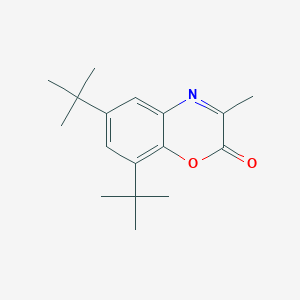
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
